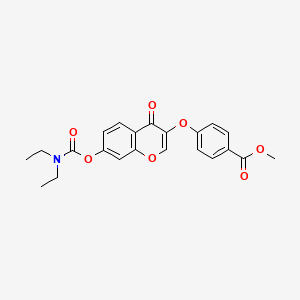
methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core linked to a benzoate ester through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diethylcarbamoyl group: This step involves the reaction of the chromen-4-one intermediate with diethylcarbamoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the chromen-4-one derivative with methyl 4-hydroxybenzoate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carbamoyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or carbamates.
Scientific Research Applications
Methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, modulating their activity. The diethylcarbamoyl group can enhance the compound’s binding affinity and specificity towards its targets. This compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Methyl 4-((7-((diethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-(benzyloxy)-3-methoxybenzoate: An important intermediate for the synthesis of antineoplastic drugs.
Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Known for its applications in the synthesis of liquid crystalline compounds and functionalized dendrimers.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-4-23(5-2)22(26)30-16-10-11-17-18(12-16)28-13-19(20(17)24)29-15-8-6-14(7-9-15)21(25)27-3/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFLTOBXSKNDDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B2405239.png)
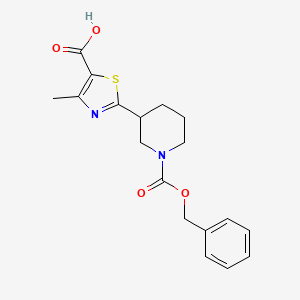
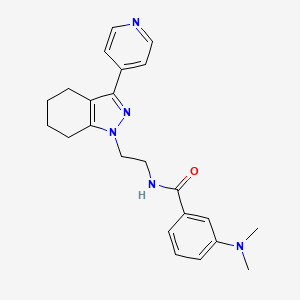

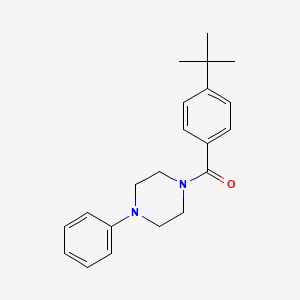
![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2405248.png)
![Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2405251.png)
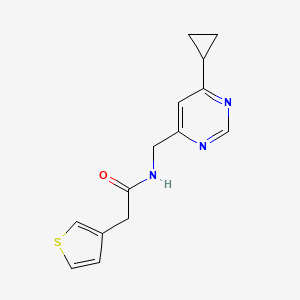
![3,5-dimethyl-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-pyrazole](/img/structure/B2405254.png)

![Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2405256.png)
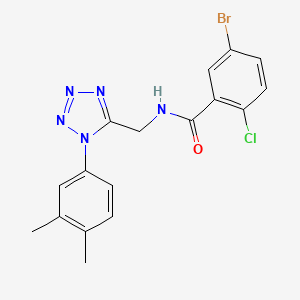
![2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one](/img/structure/B2405259.png)

